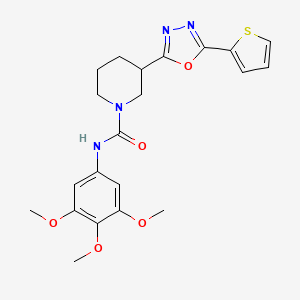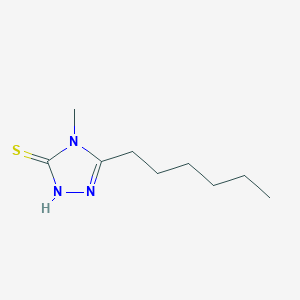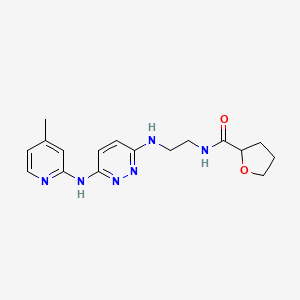
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide, also known as DPA-714, is a novel ligand that has been developed for imaging and targeting the translocator protein (TSPO) in the central nervous system (CNS). TSPO is a protein that is expressed in the mitochondria of glial cells and is involved in several physiological and pathological processes, such as neuroinflammation, neurodegeneration, and cancer. DPA-714 has been shown to have high affinity and selectivity for TSPO, making it a promising tool for the diagnosis and treatment of CNS disorders.
Wirkmechanismus
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide binds to TSPO, which is expressed in the mitochondria of glial cells. TSPO is involved in several physiological and pathological processes, such as neuroinflammation, neurodegeneration, and cancer. Binding of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide to TSPO modulates the activity of glial cells and reduces the production of pro-inflammatory cytokines and reactive oxygen species. This leads to a reduction in neuroinflammation and neurodegeneration, which are key factors in the development and progression of CNS disorders.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide has been shown to modulate the activity of glial cells, which play a key role in the regulation of CNS function. Glial cells are involved in several physiological and pathological processes, such as neuroinflammation, neurodegeneration, and cancer. Binding of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide to TSPO reduces the production of pro-inflammatory cytokines and reactive oxygen species, which leads to a reduction in neuroinflammation and neurodegeneration. This has potential therapeutic implications for the treatment of CNS disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide has several advantages as a tool for the diagnosis and treatment of CNS disorders. It has high affinity and selectivity for TSPO, making it a promising radiotracer for PET imaging. It has been shown to modulate the activity of glial cells, which play a key role in the regulation of CNS function. However, there are also limitations to the use of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide. It has a short half-life, which limits its use for long-term monitoring of CNS disorders. It also has limited penetration of the blood-brain barrier, which may limit its use for imaging and treatment of CNS disorders.
Zukünftige Richtungen
There are several future directions for the development and application of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide. One direction is the optimization of the synthesis of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide to improve its yield and purity. Another direction is the development of new radiotracers for TSPO imaging that have longer half-lives and better penetration of the blood-brain barrier. There is also a need for further research into the mechanism of action of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide and its potential therapeutic applications for the treatment of CNS disorders.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide involves several steps, including the condensation of 2,4-dimethylphenylhydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 2-mercaptoquinazoline. The final step involves the reaction of the intermediate with acetic anhydride to yield N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide. The synthesis of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide has been optimized to yield high purity and yield, making it suitable for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide has been extensively studied for its potential applications in the diagnosis and treatment of CNS disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and brain tumors. N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide has been used as a radiotracer for positron emission tomography (PET) imaging of TSPO in preclinical and clinical studies. PET imaging with N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide has shown promising results in the early diagnosis, monitoring, and treatment of CNS disorders.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-8-15(13(2)9-12)21-17(22)10-23-18-14-5-3-4-6-16(14)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCAXTYXVIOOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl}benzonitrile](/img/structure/B2402748.png)
![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2402749.png)
![2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402750.png)



![1,3-dimethyl-5-((4-nitrobenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402759.png)

![2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402763.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2402767.png)


